Branched C9 Alkenes: Structural Isomerism & Physicochemical Characterization
Branched C9 Alkenes: Structural Isomerism & Physicochemical Characterization
A Technical Guide for Process Chemists and Analytical Scientists
Executive Summary
Branched C9 alkenes (nonenes), predominantly produced via the oligomerization of propylene (propylene trimer), represent a complex matrix of structural isomers.[1] Unlike linear 1-nonene, these branched variants exhibit distinct thermodynamic and transport properties driven by steric bulk and reduced surface area.[2] For drug development and fine chemical synthesis, the variability in isomer distribution within technical-grade C9 mixtures can introduce critical variables—altering solvent polarity, reaction kinetics (via steric hindrance), and impurity profiles.[2]
This guide provides a definitive characterization of branched C9 alkene isomers, contrasting industrial mixtures (Tripropylene) with pure steric isomers (e.g., 3,5,5-trimethyl-1-hexene), and establishes protocols for their rigorous analysis.[2]
Part 1: The Structural Landscape
The term "C9 Alkene" often conflates two distinct categories:
-
Linear Alpha Olefins (LAO): 1-Nonene (
), a straight chain with a terminal double bond.[2] -
Branched Internal/Terminal Olefins: A mixture often referred to as "Tripropylene."[2] This is not a single compound but a distribution of isomers, heavily skewed toward methyl-substituted heptenes and octenes.[2]
Isomer Generation Pathway
The industrial synthesis via acid-catalyzed oligomerization of propylene leads to a "statistical bouquet" of isomers. Understanding this pathway is essential for anticipating impurity profiles.[2]
Figure 1: Acid-catalyzed oligomerization pathway generating complex branched C9 isomer mixtures.
Part 2: Thermodynamic & Transport Properties
The degree of branching fundamentally alters the physical profile of the alkene.[3][4] As branching increases, the molecule becomes more spherical (globular), reducing the surface area available for Van der Waals (London Dispersion) interactions.[5] This results in a lower boiling point and lower density compared to the linear isomer.
Comparative Property Table
The following data contrasts the linear standard against the industrial mixture and a specific highly branched isomer.
| Property | Linear 1-Nonene | Tripropylene (Tech.[2] Mix) | 3,5,5-Trimethyl-1-hexene |
| CAS Number | 124-11-8 | 13987-01-4 | 4316-65-8 |
| Molecular Weight | 126.24 g/mol | 126.24 g/mol | 126.24 g/mol |
| Boiling Point (1 atm) | 146.9 °C | 135 – 145 °C | 119 °C |
| Density (20°C) | 0.733 g/cm³ | 0.73 – 0.74 g/cm³ | 0.720 g/cm³ |
| Refractive Index ( | 1.416 | 1.415 – 1.420 | 1.409 – 1.411 |
| Flash Point | 26 °C | ~24 °C | 25 °C |
| Viscosity (Dynamic) | ~0.85 mPa[6]·s | ~0.90 mPa[2]·s | ~0.55 mPa[2]·s (Est.) |
| Water Solubility | Insoluble | Insoluble | Insoluble |
Structure-Property Insight[2]
-
Boiling Point Depression: Note the significant drop from 146.9°C (Linear) to 119°C (3,5,5-trimethyl).[2] This 27°C difference is purely due to the inability of the branched chains to stack effectively, minimizing intermolecular attraction.
-
Reactivity Implications: In hydroformylation or alkylation reactions, the steric bulk around the double bond in 3,5,5-trimethyl-1-hexene significantly retards reaction rates compared to the accessible terminal bond in 1-nonene.[2]
Part 3: Analytical Characterization Protocols
Distinguishing between dozens of C9 isomers requires high-resolution gas chromatography (HRGC).[2] Standard 30m columns are often insufficient for baseline resolution of the complex "Tripropylene" hump.
Protocol: High-Resolution GC-MS Profiling
Objective: Deconvolute C9 isomer clusters and assign structural identity using Retention Indices (RI).
Equipment:
-
GC System: Agilent 7890B or equivalent.
-
Detector: Mass Spectrometer (MS) in EI mode (70 eV).
-
Column: 100m x 0.25mm ID x 0.5µm film Petrocol DH or DB-Petro (100% dimethylpolysiloxane).[2] Note: The 100m length is critical for isomer separation.
Method Parameters:
-
Inlet: Split mode (100:1), 250°C.
-
Carrier Gas: Helium @ 25 cm/sec (constant flow).
-
Oven Program:
-
Hold 40°C for 10 min (focusing).
-
Ramp 2°C/min to 150°C (slow ramp essential for isomer resolution).
-
Ramp 10°C/min to 250°C.
-
-
MS Scan: 35-300 amu.
Data Analysis (Kovats Index):
Calculate the Linear Retention Index (LRI) for each peak using n-alkane standards (
-
Linear 1-Nonene LRI: ~900.[2]
-
Branched Isomers LRI: Typically range from 830 to 890.[2]
-
Validation: Isomers with quaternary carbons (e.g., 3,3-dimethyl...) will elute significantly earlier than methyl-substituted isomers.[2]
Figure 2: Analytical workflow for the deconvolution of C9 alkene isomers.
Part 4: Reactivity & Synthesis Applications
For researchers using C9 alkenes as intermediates (e.g., synthesis of isodecyl alcohol or alkylating phenols), the isomer ratio is a critical quality attribute (CQA).
The Steric Factor in Hydroformylation
When converting C9 alkenes to C10 aldehydes (Oxo process), the reaction rate is governed by the accessibility of the double bond.
-
Type I (Linear): Fast reaction.[2] High selectivity for linear aldehyde.[2]
-
Type II (Monobranched): Moderate rate.[2]
-
Type III (Highly Branched/Internal): Very slow rate.[2] Requires harsh conditions (High P/T) or specialized ligands (e.g., Rhodium-Phosphite modified).[2]
Scientific Insight: If your synthetic yield varies between batches of "Nonene," check the Branching Index (ratio of
Part 5: Purification Protocol (Fractional Distillation)
To isolate specific isomer fractions from a technical "Tripropylene" mixture for kinetic studies.[2]
Safety: C9 alkenes are flammable (Flash point ~25°C).[2] Ground all equipment.
-
Setup: Vacuum jacketed Vigreux column (minimum 30cm) or Spinning Band Distillation system (for high purity).
-
Pressure: Reduce system pressure to 50 mmHg to lower thermal stress (though C9s are generally stable).
-
Equilibration: Total reflux for 30 minutes.
-
Collection:
-
Validation: Analyze fractions via the GC-MS method defined in Part 3.
References
-
National Center for Biotechnology Information (PubChem). 3,5,5-Trimethyl-1-hexene (Compound).[2] Retrieved from [Link]
-
NIST Chemistry WebBook. Retention Indices for Branched Alkenes. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. 1-Hexene, 3,5,5-trimethyl- | C9H18 | CID 92984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 4. tutorchase.com [tutorchase.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-Hexene, 3,5,5-trimethyl- (CAS 4316-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Tripropylene - Wikipedia [en.wikipedia.org]
